molecular formula C11H20 B092977 1-Pentylcyclohexene CAS No. 15232-85-6

1-Pentylcyclohexene

Cat. No.: B092977
CAS No.: 15232-85-6
M. Wt: 152.28 g/mol
InChI Key: IOTQTOFPEVQVPG-UHFFFAOYSA-N
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Description

1-Pentylcyclohexene is a cyclohexene derivative substituted with a pentyl group at the 1-position. It is a volatile organic compound identified in natural products, particularly in the pericarp of Amomum tsao-ko (a medicinal and culinary plant). Its structure combines a cyclohexene ring with a linear alkyl chain, conferring hydrophobic properties and moderate thermal stability. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect and quantify this compound in plant matrices . Its concentration in plant tissues is influenced by post-harvest processing, including drying methods, which affect its volatility and stability .

Properties

CAS No.

15232-85-6

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

1-pentylcyclohexene

InChI

InChI=1S/C11H20/c1-2-3-5-8-11-9-6-4-7-10-11/h9H,2-8,10H2,1H3

InChI Key

IOTQTOFPEVQVPG-UHFFFAOYSA-N

SMILES

CCCCCC1=CCCCC1

Canonical SMILES

CCCCCC1=CCCCC1

Other CAS No.

15232-85-6

Synonyms

1-Pentyl-1-cyclohexene

Origin of Product

United States

Preparation Methods

The synthesis of 1-Pentylcyclohexene can be achieved through several methods. One common synthetic route involves the alkylation of cyclohexene with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial production methods may involve the catalytic hydrogenation of benzene to cyclohexane, followed by dehydrogenation to cyclohexene, and subsequent alkylation with pentyl halides . This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Ethylcyclohexyl)-1-pentylcyclohexene

  • Molecular Formula : C₁₉H₃₄
  • Molecular Weight : 262.48 g/mol
  • Occurrence : Detected in Rosa roxburghii fruit at 0.42 ± 0.01 mg/g .
  • Structural Differences : Features an additional ethyl-substituted cyclohexyl group, increasing steric hindrance and hydrophobicity compared to 1-pentylcyclohexene. This substitution likely reduces volatility and alters intermolecular interactions.
  • Analytical Data : Identified via GC-MS with a retention time of 18.66 minutes and characteristic mass fragments at m/z 220, 191, and 123 .

1-Phenylcyclohexene

  • Molecular Formula : C₁₂H₁₄
  • Molecular Weight : 158.24 g/mol
  • Physical Properties : Boiling point = 213.6°C; melting point = -16.8°C .
  • Structural Differences: Replaces the pentyl group with a phenyl ring, introducing aromaticity and π-π conjugation. This enhances stability but reduces solubility in nonpolar solvents compared to this compound.
  • Synthetic Relevance : Synthesized via oxidation of cyclohexene derivatives, with purification by column chromatography .

D-Limonene

  • Occurrence : Co-occurs with this compound in Amomum tsao-ko .
  • Functional Differences: A monoterpene with a bicyclic structure, contrasting with the monocyclic this compound. Limonene exhibits higher volatility (boiling point = 176°C) and stronger odor activity, making it more relevant in flavor and fragrance applications.
  • Correlation in Metabolism : Both compounds show positive correlations with heat-sensitive drying methods (e.g., oven-drying), suggesting shared thermal degradation or synthesis pathways .

Research Findings on Stability and Processing Effects

Impact of Drying Methods

This compound concentrations are significantly influenced by post-harvest processing:

  • Increased by : Oven-drying (50°C), microwave drying (150 W), electric baking, and smoke drying.
  • Decreased by : Air-drying, sun-drying, and freeze-drying .
    This trend aligns with compounds like D-limonene and (E)-β-ocimene, indicating that moderate heat stabilizes or enhances their retention, while prolonged ambient drying promotes volatilization or oxidative degradation .

Metabolic Correlations

In Amomum tsao-ko, this compound is positively correlated with:

  • Terpenoids: Linalool, nerolidol, and pinocarvone.
  • Aldehydes: (E,E)-2,4-decadienal and nonanal. These correlations suggest synergistic biosynthesis or shared regulatory mechanisms under heat stress .

Data Tables

Table 1: Physical and Analytical Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Concentration in Natural Sources (mg/g) Key Mass Fragments (m/z)
This compound C₁₁H₂₀ 152.28 Not reported ~0.5–1.0 (in Amomum tsao-ko) Not specified
4-(4-Ethylcyclohexyl)-1-pentylcyclohexene C₁₉H₃₄ 262.48 Not reported 0.42 ± 0.01 (in Rosa roxburghii) 220, 191, 123
1-Phenylcyclohexene C₁₂H₁₄ 158.24 213.6 Synthetic compound Not specified

Table 2: Influence of Drying Methods on this compound Concentration

Drying Method Relative Concentration Trend Associated Compounds with Similar Trends
Oven-drying (50°C) ↑↑ D-limonene, (E)-β-ocimene
Freeze-drying ↓↓ Linalool, borneol
Smoke drying Palmitic acid, nerolidol

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